

# Application Note: Quantification of (4S)-Brivaracetam-d7 in Pediatric and Adult Patient Samples

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## Compound of Interest

Compound Name: (4S)-Brivaracetam-d7

Cat. No.: B1153076

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## Abstract

This application note provides a detailed protocol for the quantification of Brivaracetam, using **(4S)-Brivaracetam-d7** as an internal standard (IS), in plasma samples from both pediatric and adult patients. The methodology is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, suitable for therapeutic drug monitoring and pharmacokinetic studies. Comparative pharmacokinetic data between pediatric and adult populations are presented to guide researchers in interpreting results from different age groups.

## Introduction

Brivaracetam is an anti-epileptic drug used as an adjunctive therapy for partial-onset seizures. Due to inter-individual variability and potential drug interactions, therapeutic drug monitoring and pharmacokinetic analysis are valuable tools in clinical research. The use of a stable isotope-labeled internal standard, **(4S)-Brivaracetam-d7**, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This document outlines a robust analytical method and provides key pharmacokinetic parameters to consider when analyzing samples from pediatric and adult populations.

## Quantitative Data Summary

A population pharmacokinetic analysis, utilizing sparse plasma concentration data from 255 adult and pediatric patients, has shown that a weight-based dosing regimen is necessary to achieve similar brivaracetam exposures in pediatric patients (1 month to less than 16 years of age) as observed in adults.[1] The estimated plasma clearance varies with body weight in the pediatric population.

Table 1: Comparison of Brivaracetam Plasma Clearance in Pediatric and Adult Patients

Patient Group	Body Weight	Estimated Plasma Clearance (L/h)
Pediatric	11 kg	1.09
Pediatric	20 kg	1.81
Pediatric	50 kg	3.11
Adult	70 kg	3.58

Data sourced from population pharmacokinetic analysis.[1]

The terminal plasma half-life of brivaracetam is approximately 9 hours in adults.[1] While specific comparative half-life data for pediatric patients is not detailed in a comparative table, the overall pharmacokinetic profile suggests differences primarily driven by clearance rates related to body weight.

## Experimental Protocol: UHPLC-MS/MS Analysis

This protocol is adapted from validated methods for the determination of brivaracetam in human plasma.[1]

### 1. Materials and Reagents

- Brivaracetam analytical standard
- (4S)-Brivaracetam-d7** (Internal Standard)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2EDTA)

## 2. Sample Preparation

A simple protein precipitation method is employed for sample preparation:

- Thaw plasma samples to room temperature and vortex to ensure homogeneity.
- To a clean microcentrifuge tube, add 100 µL of plasma sample.
- Add the internal standard solution (**((4S)-Brivaracetam-d7)**) in acetonitrile.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

## 3. UHPLC Conditions

- Column: Suitable C18 column (e.g., Synergi Fusion)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient: A binary gradient suitable to achieve separation.
- Injection Volume: 5 µL
- Column Temperature: 40 °C

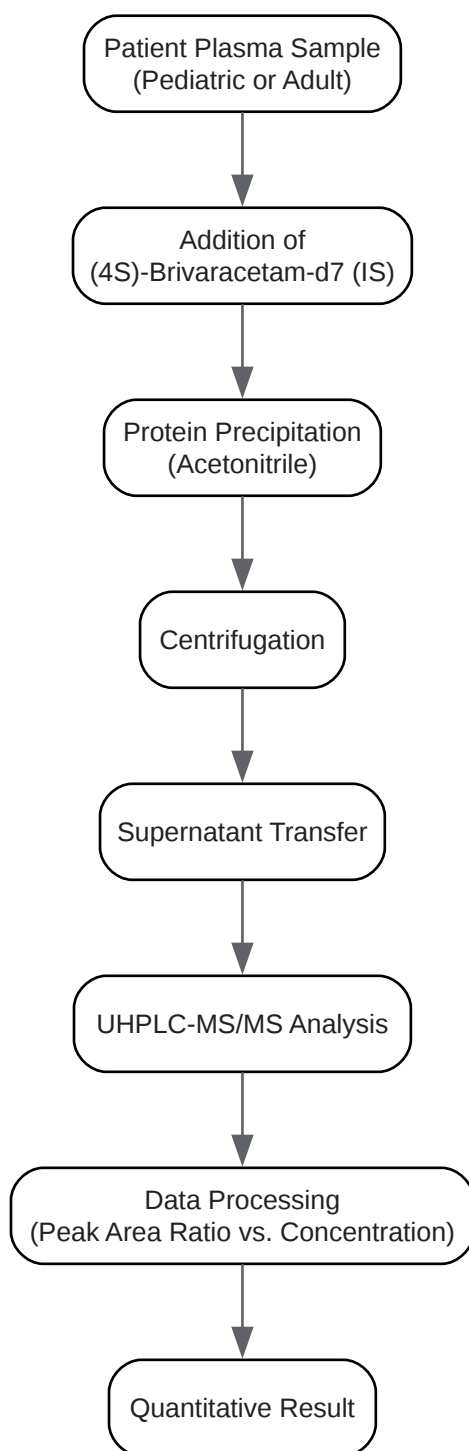
#### 4. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - Brivaracetam: Monitor appropriate precursor and product ions.
  - **(4S)-Brivaracetam-d7**: Monitor appropriate precursor and product ions.
- Note: Specific ion transitions and collision energies should be optimized for the instrument in use.

#### 5. Calibration and Quality Control

- Prepare a series of calibration standards by spiking blank plasma with known concentrations of brivaracetam.
- Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.
- The concentration of brivaracetam in the patient samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

## Diagrams



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Caption: Experimental workflow for the quantification of brivaracetam.

Caption: Dosing considerations for achieving equivalent brivaracetam exposure.

## Conclusion

The described UHPLC-MS/MS method using **(4S)-Brivaracetam-d7** as an internal standard provides a reliable and accurate means for quantifying brivaracetam in both pediatric and adult plasma samples. The provided pharmacokinetic data highlights the importance of considering patient age and body weight, particularly in the pediatric population, when designing studies and interpreting results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with brivaracetam.

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## References

- 1. ucb-usa.com [ucb-usa.com]
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